molecular formula C14H11N3O2S B2981769 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide CAS No. 2034491-34-2

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2981769
CAS No.: 2034491-34-2
M. Wt: 285.32
InChI Key: UWPMQLONMSPZFX-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene moiety at position 5 and an isoxazole-5-carboxamide group linked via a methylene bridge. However, the provided evidence lacks direct biological data for this compound, necessitating structural comparisons with analogs to infer properties.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(12-3-4-17-19-12)16-8-10-6-11(9-15-7-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMQLONMSPZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Palladium-catalyzed cross-coupling reaction

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives, such as amines and alcohols.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry and Material Science: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is used in the development of advanced materials, including conductive polymers and organic semiconductors. Its unique structure allows for the creation of materials with desirable electrical and mechanical properties.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for the development of therapeutic agents. Research has explored its use in treating conditions such as inflammation, cancer, and microbial infections.

Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its versatility and reactivity make it an important building block for the production of various commercial products.

Mechanism of Action

The mechanism by which N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

Table 1: Structural Comparison of Selected Analogs
Compound (Source) Core Structure Substituents/Functional Groups Key Properties/Implications
Target Compound Pyridine-isoxazole-thiophene Thiophen-2-yl, methylene bridge, carboxamide Enhanced π-stacking; potential CNS activity
N-Substituted Thiazole Carboxamides () Thiazole-carboxamide 4-Pyridinyl, amines (e.g., morpholine) Optimized for receptor binding; improved solubility
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide () Isoxazole-thiazole Methyl (isoxazole), thiazol-2-amine Crystallographic stability; steric hindrance
Dichlorophenyl Thiazole Analogs () Thiazole-carboxamide 3,4-Dichlorophenyl, morpholine/piperazine Increased hydrophobicity; halogen bonding
Pyrazole-Thiadiazole Hybrid () Pyrazole-thiadiazole Hydroxy, isobutyl Hydrogen bonding; steric bulk
Notable Observations:

Thiophene vs. Thiazole/Thiadiazole : The thiophene in the target compound may enhance π-π interactions compared to sulfur-containing heterocycles like thiazole () or thiadiazole ().

Polar Groups : Analogs with morpholine/piperazine () exhibit improved solubility, whereas the target’s lack of such groups may reduce aqueous solubility but increase membrane permeability .

Hypothetical Pharmacological Implications

  • Bioisosteric Potential: The isoxazole-thiophene-pyridine system could act as a bioisostere for ATP-binding pockets in kinases, similar to thiazole-based inhibitors () .
  • Lipophilicity : The thiophene and pyridine rings may increase lipophilicity compared to polar analogs (), favoring blood-brain barrier penetration.
  • Steric Effects : The methylene bridge in the target compound may reduce steric hindrance compared to bulkier substituents in .

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a unique combination of heterocyclic rings, including:

  • Thiophene ring
  • Pyridine ring
  • Isoxazole ring

These structural elements contribute to the compound's diverse chemical reactivity and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Activity : The compound has shown efficacy against various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : There are indications of antimicrobial activity, suggesting further exploration for potential applications in treating infections.

1. Anti-inflammatory Activity

A study investigated the compound's effects on inflammatory markers in vitro. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

2. Anticancer Activity

The anticancer potential was assessed using various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The MTT assay revealed that this compound significantly decreased cell viability in a dose-dependent manner:

Cell LineIC50 (µM)% Viability at 100 µM
A54915.432%
Caco-210.739%

The compound's selective toxicity towards Caco-2 cells suggests it may target specific molecular pathways involved in colorectal cancer progression.

3. Antimicrobial Properties

In antimicrobial studies, the compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand its unique properties, this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazole-3-carboxamideContains pyrazole instead of isoxazoleDifferent biological activity due to ring substitution
N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamideMethylsulfonyl groupAnti-inflammatory effects
N-(pyridin-2-y)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazoleThiazole ringHigh inhibitory activity against Mycobacterium tuberculosis

The uniqueness of N-((5-(thiophen-2-y)pyridin-3-y)methyl)isoxazole -5-carboxamide lies in its distinctive combination of heterocyclic rings, which confer specific chemical reactivity and biological activities not observed in other compounds.

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